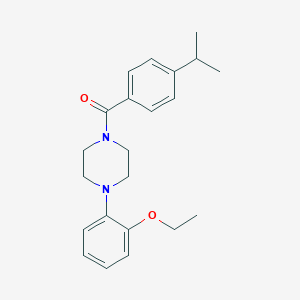
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine, also known as EPP, is a chemical compound that belongs to the family of piperazine derivatives. EPP has been widely studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is not fully understood. However, studies have shown that 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine can modulate various signaling pathways involved in cell growth, proliferation, and survival. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cancer cell growth and survival. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to have various biochemical and physiological effects. In animal models, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is its potential therapeutic applications in various fields of research. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to have neuroprotective effects, inhibit the growth of cancer cells, and improve cognitive function. However, one of the limitations of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, the exact mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine. One area of research could be to further investigate the mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine and its effects on various signaling pathways. Another area of research could be to investigate the potential therapeutic applications of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine in other fields, such as infectious diseases. Additionally, research could be conducted to improve the solubility of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine in water to make it more suitable for administration in animal studies. Overall, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine involves the reaction of 1-(2-ethoxyphenyl)piperazine with 4-isopropylbenzoyl chloride in the presence of a base catalyst. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques, including NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has also been studied as a potential drug candidate for the treatment of drug-resistant bacterial infections.
Propiedades
Nombre del producto |
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine |
|---|---|
Fórmula molecular |
C22H28N2O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C22H28N2O2/c1-4-26-21-8-6-5-7-20(21)23-13-15-24(16-14-23)22(25)19-11-9-18(10-12-19)17(2)3/h5-12,17H,4,13-16H2,1-3H3 |
Clave InChI |
KZSGKMOFYHIQCY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)C |
SMILES canónico |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258660.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B258661.png)
![3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258663.png)
![6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258664.png)


![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)
![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B258673.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)

![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)
